molecular formula C8H16N2O B075950 N-[2-(dimethylamino)ethyl]methacrylamide CAS No. 13081-44-2

N-[2-(dimethylamino)ethyl]methacrylamide

Cat. No.: B075950
CAS No.: 13081-44-2
M. Wt: 156.23 g/mol
InChI Key: DCBBWYIVFRLKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]methacrylamide is an organic compound with the molecular formula C8H16N2O. It is a colorless to light yellow liquid that is used in various chemical and industrial applications. This compound is known for its reactivity and versatility, making it valuable in the synthesis of polymers and other chemical products .

Mechanism of Action

Target of Action

N-[2-(Dimethylamino)ethyl]methacrylamide primarily targets cellular membranes and proteins due to its amphiphilic nature. This compound is often used in polymer chemistry and biomedical applications, where it interacts with various biological molecules to form hydrogels, nanoparticles, or other polymeric structures .

Mode of Action

The compound interacts with its targets through electrostatic interactions and hydrogen bonding. The dimethylamino group provides pH responsiveness, allowing the compound to change its charge state depending on the environmental pH. This property enables it to interact with negatively charged cellular components, such as phospholipid membranes and nucleic acids .

Biochemical Pathways

This compound affects pathways related to polymerization and cross-linking reactions. It can initiate free radical polymerization, leading to the formation of complex polymer networks. These networks can encapsulate drugs or other therapeutic agents, facilitating controlled release and targeted delivery .

Pharmacokinetics

The compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), are influenced by its hydrophilic and hydrophobic properties. It is readily absorbed in aqueous environments and can be distributed throughout the body. Its metabolism involves hydrolysis and enzymatic degradation, while excretion occurs primarily through renal pathways .

Biochemical Analysis

Biochemical Properties

N-[2-(dimethylamino)ethyl]methacrylamide has been used in the synthesis of polymers that can form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA

Cellular Effects

Given its use in the synthesis of polymers for gene delivery , it may influence cellular processes related to gene expression.

Molecular Mechanism

It is known to be highly reactive and can undergo radical polymerization and cross-linking reactions . This suggests that it may interact with biomolecules in a way that alters their structure or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[2-(dimethylamino)ethyl]methacrylamide can be synthesized through the reaction of methacrylic acid with N,N-dimethylaminoethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methacrylic acid and N,N-dimethylaminoethanol are combined in the presence of stabilizers such as hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization. The reaction mixture is heated and maintained at a specific temperature to ensure complete conversion. The final product is then distilled to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-[2-(dimethylamino)ethyl]methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-[2-(dimethylamino)ethyl]methacrylamide is unique due to its combination of a methacrylamide group and a dimethylamino group, providing both reactivity and pH responsiveness. This makes it particularly valuable in applications requiring precise control over polymer properties .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)8(11)9-5-6-10(3)4/h1,5-6H2,2-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBBWYIVFRLKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37953-26-7
Record name 2-Propenamide, N-[2-(dimethylamino)ethyl]-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37953-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60156754
Record name N-(2-(Dimethylamino)ethyl)methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-44-2
Record name Dimethylaminoethyl methacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13081-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(Dimethylamino)ethyl)methacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(Dimethylamino)ethyl)methacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(dimethylamino)ethyl]methacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]methacrylamide
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]methacrylamide
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]methacrylamide
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]methacrylamide
Reactant of Route 5
Reactant of Route 5
N-[2-(dimethylamino)ethyl]methacrylamide
Reactant of Route 6
Reactant of Route 6
N-[2-(dimethylamino)ethyl]methacrylamide
Customer
Q & A

Q1: How does the incorporation of DMAEMA influence the properties of hydrogels?

A1: DMAEMA is a tertiary amine-containing monomer commonly used in the synthesis of hydrogels. Its incorporation introduces pH and ionic strength responsiveness to the hydrogel network. [, , ] For instance, studies have shown that increasing the DMAEMA content in poly(2-hydroxyethyl methacrylate) (PHEMA)-based hydrogels enhances their sensitivity to pH changes. [] This sensitivity stems from the protonation of the tertiary amine groups in acidic environments, leading to increased hydrophilicity and swelling of the hydrogel. Conversely, in basic environments, the deprotonated DMAEMA contributes to a less swollen state.

Q2: Can DMAEMA be used to create hydrogels responsive to external stimuli like electric fields?

A2: Yes, incorporating DMAEMA into hydrogels can impart responsiveness to electric fields. Research has demonstrated that hydrogels composed of N-isopropylacrylamide (PNIPAAm) and DMAEMA exhibit bending behavior in the presence of an electric field. [] The degree and direction of bending are influenced by factors such as the concentration of surrounding NaCl solutions and the applied voltage. This electro-responsive behavior makes DMAEMA-containing hydrogels promising candidates for applications in artificial muscles and bionic technologies.

Q3: Does the presence of DMAEMA impact the stability of nanoparticles in solution?

A3: Research suggests that DMAEMA can influence the stability of nanoparticles in solution. A study demonstrated the successful recovery of Palladium (Pd) nanoparticles dispersed in acetone by using poly N-[2-(dimethylamino)ethyl] methacrylamide (poly(DMAEMA)). [] The interaction between poly(DMAEMA) and the Pd nanoparticles, followed by dehydration, resulted in the formation of a precipitate that could be easily recovered through filtration. This finding highlights the potential of DMAEMA-based polymers in nanoparticle recovery and stabilization processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.